Withanolides et dérivés
Withanolides and derivatives are a class of triterpenoid saponins extracted from the roots, leaves, and stems of Withania somnifera (Ashwagandha), an adaptogenic herb traditionally used in Ayurvedic medicine. These bioactive compounds exhibit diverse biological activities including anti-inflammatory, antioxidant, anticancer, and immunomodulatory effects. Structurally, withanolides contain a 27-carbon triterpene skeleton with unique functional groups such as hydroxyls and ester functionalities that contribute to their pharmacological properties.
Research indicates that withanolides can influence various cellular pathways involved in stress response, cell cycle regulation, and apoptosis. For instance, certain withanolide derivatives have been shown to inhibit the growth of cancer cells by interfering with DNA replication and inducing programmed cell death. Additionally, these compounds exhibit neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative damage.
Due to their promising therapeutic potential, withanolides and their derivatives are being explored in various formulations for treating chronic conditions like arthritis, anxiety, and certain types of cancer. The specific biological activities can vary depending on the structural modifications and the exact molecular composition of these compounds.

Structure | Nom chimique | CAS | Le MF |
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Physagulin C | 136997-67-6 | C30H38O9 |
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28-Hydroxywithaperuvin C | 100668-02-8 | C28H38O8 |
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17alpha-Hydroxywithanolid D-4 | 55524-50-0 | C28H38O7 |
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(20S,22R)-15alpha-acetoxy-5alpha-chloro-6beta,14beta-dihydroxy-1-oxowitha-2,24-dienolide | 1126531-25-6 | C30H41ClO7 |
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(5alpha,6alpha,7alpha,12beta,22R)-5,12-dihydroxy-1,26-dioxo-6,7:22,26-diepoxyergosta-2,24-dien-27-yl beta-D-glucopyranoside | 1186012-79-2 | C34H48O12 |
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withafastuosin D | 160896-38-8 | C28H38O6 |
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7,14,24-mariessatrien-26,23-olide-3alpha,23-diol | 329323-41-3 | C30H44O4 |
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physangulide | 131749-58-1 | C28H42O9 |
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Jaborosalactone V | 172430-80-7 | C28H38O6 |
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(22S)-3beta-hydroxylanosta-8,24-diene-26,22-olide | 1050368-39-2 | C30H46O3 |
Littérature connexe
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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